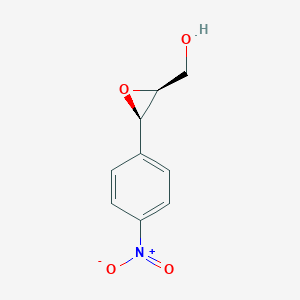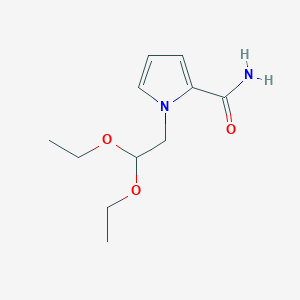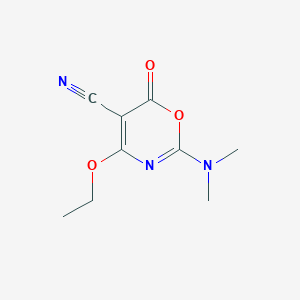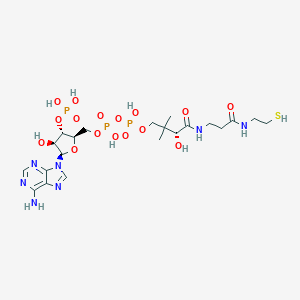
Diethyl (4-sulfamoylphenyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (4-sulfamoylphenyl) phosphate, also known as DSP, is a chemical compound that has been widely used in scientific research for various applications. DSP is a phosphatase inhibitor that has been shown to have significant effects on the biochemical and physiological processes in cells.
Wissenschaftliche Forschungsanwendungen
Diethyl (4-sulfamoylphenyl) phosphate has been widely used in scientific research for various applications. One of the primary applications of Diethyl (4-sulfamoylphenyl) phosphate is as a phosphatase inhibitor. Diethyl (4-sulfamoylphenyl) phosphate has been shown to inhibit various phosphatases, including protein tyrosine phosphatases and alkaline phosphatases. This inhibition has been shown to have significant effects on cellular processes such as cell signaling, cell cycle regulation, and gene expression.
Wirkmechanismus
The mechanism of action of Diethyl (4-sulfamoylphenyl) phosphate involves the inhibition of phosphatases. Phosphatases are enzymes that remove phosphate groups from proteins and other molecules. By inhibiting phosphatases, Diethyl (4-sulfamoylphenyl) phosphate prevents the removal of phosphate groups from proteins, leading to altered cellular processes. The exact mechanism of action of Diethyl (4-sulfamoylphenyl) phosphate is still being studied, but it is believed to involve the binding of Diethyl (4-sulfamoylphenyl) phosphate to the active site of phosphatases, preventing their activity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Diethyl (4-sulfamoylphenyl) phosphate are numerous and varied. Diethyl (4-sulfamoylphenyl) phosphate has been shown to affect cell signaling pathways, leading to altered gene expression and cellular responses. Diethyl (4-sulfamoylphenyl) phosphate has also been shown to affect cell cycle regulation, leading to altered cell growth and division. Additionally, Diethyl (4-sulfamoylphenyl) phosphate has been shown to affect cellular metabolism, leading to altered energy production and utilization.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Diethyl (4-sulfamoylphenyl) phosphate in lab experiments is its ability to inhibit phosphatases. This inhibition allows researchers to study the effects of altered phosphorylation on cellular processes. Additionally, Diethyl (4-sulfamoylphenyl) phosphate is relatively easy to synthesize and can be easily scaled up for commercial production. However, one of the limitations of using Diethyl (4-sulfamoylphenyl) phosphate is its potential for off-target effects. Diethyl (4-sulfamoylphenyl) phosphate has been shown to inhibit a wide range of phosphatases, and this inhibition can lead to unintended effects on cellular processes.
Zukünftige Richtungen
There are numerous future directions for research involving Diethyl (4-sulfamoylphenyl) phosphate. One area of research involves the development of more specific phosphatase inhibitors. By developing more specific inhibitors, researchers can study the effects of individual phosphatases on cellular processes. Additionally, researchers are exploring the use of Diethyl (4-sulfamoylphenyl) phosphate in the treatment of various diseases, including cancer and neurodegenerative diseases. Finally, researchers are exploring the use of Diethyl (4-sulfamoylphenyl) phosphate in the development of new therapeutic agents, including small molecule inhibitors and antibody-drug conjugates.
Conclusion:
In conclusion, Diethyl (4-sulfamoylphenyl) phosphate is a phosphatase inhibitor that has been widely used in scientific research for various applications. The synthesis of Diethyl (4-sulfamoylphenyl) phosphate is a relatively straightforward process, and the compound has numerous biochemical and physiological effects. While there are some limitations to using Diethyl (4-sulfamoylphenyl) phosphate in lab experiments, the compound has significant potential for future research and therapeutic applications.
Synthesemethoden
The synthesis of Diethyl (4-sulfamoylphenyl) phosphate involves the reaction of 4-aminophenol with diethyl phosphorochloridate in the presence of triethylamine and then treating the resulting product with sulfamic acid. The product is then purified by recrystallization to obtain pure Diethyl (4-sulfamoylphenyl) phosphate. The synthesis of Diethyl (4-sulfamoylphenyl) phosphate is a relatively straightforward process and can be easily scaled up for commercial production.
Eigenschaften
CAS-Nummer |
1981-20-0 |
|---|---|
Produktname |
Diethyl (4-sulfamoylphenyl) phosphate |
Molekularformel |
C10H16NO6PS |
Molekulargewicht |
309.28 g/mol |
IUPAC-Name |
diethyl (4-sulfamoylphenyl) phosphate |
InChI |
InChI=1S/C10H16NO6PS/c1-3-15-18(12,16-4-2)17-9-5-7-10(8-6-9)19(11,13)14/h5-8H,3-4H2,1-2H3,(H2,11,13,14) |
InChI-Schlüssel |
XTOFAPRXSMHBMO-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)(=O)N |
Kanonische SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B160119.png)

